molecular formula C22H19N5O2 B4435963 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE

Cat. No.: B4435963
M. Wt: 385.4 g/mol
InChI Key: UWUGIFFLNDRJSE-UHFFFAOYSA-N
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Description

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzyloxyphenyl group, a tetraazole ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base to form 4-benzyloxybenzyl alcohol.

    Synthesis of the Tetraazole Ring: The intermediate is then reacted with sodium azide and a suitable catalyst to form the tetraazole ring.

    Coupling with Phenylacetamide: Finally, the tetraazole intermediate is coupled with phenylacetamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce aniline derivatives.

Scientific Research Applications

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with various enzymes and receptors, modulating their activity. The tetraazole ring may participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. The phenylacetamide moiety can contribute to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE is unique due to its combination of a tetraazole ring with a benzyloxyphenyl group and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-phenyl-2-[5-(4-phenylmethoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-21(23-19-9-5-2-6-10-19)15-27-25-22(24-26-27)18-11-13-20(14-12-18)29-16-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUGIFFLNDRJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE
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2-{5-[4-(BENZYLOXY)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-PHENYLACETAMIDE

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